Camonsertib

Description

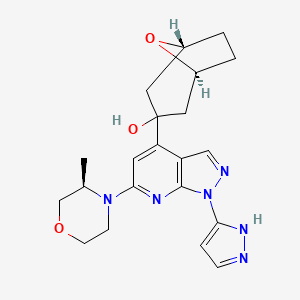

Structure

3D Structure

Properties

CAS No. |

2417489-10-0 |

|---|---|

Molecular Formula |

C21H26N6O3 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(1R,5S)-3-[6-[(3R)-3-methylmorpholin-4-yl]-1-(1H-pyrazol-5-yl)pyrazolo[5,4-b]pyridin-4-yl]-8-oxabicyclo[3.2.1]octan-3-ol |

InChI |

InChI=1S/C21H26N6O3/c1-13-12-29-7-6-26(13)19-8-17(21(28)9-14-2-3-15(10-21)30-14)16-11-23-27(20(16)24-19)18-4-5-22-25-18/h4-5,8,11,13-15,28H,2-3,6-7,9-10,12H2,1H3,(H,22,25)/t13-,14-,15+,21?/m1/s1 |

InChI Key |

YIHHYCIYAIVQKX-YNOVCBQDSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(C[C@H]6CC[C@@H](C5)O6)O |

Canonical SMILES |

CC1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(CC6CCC(C5)O6)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Camonsertib in the DNA Damage Response

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Camonsertib (RP-3500) is a potent and highly selective, orally administered small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a master regulator of the DNA Damage Response (DDR), a critical network of pathways that maintains genomic integrity.[1][4][5] By targeting ATR, this compound exploits the concept of synthetic lethality, a clinically validated approach for cancer treatment.[3][6] This is particularly effective in tumors harboring loss-of-function (LOF) alterations in other DDR genes, such as ATM, BRCA1, and BRCA2, which become critically dependent on the ATR signaling pathway for survival.[6][7] Preclinical and clinical studies have demonstrated that this compound's inhibition of ATR leads to the accumulation of DNA damage and subsequent cell death in these vulnerable cancer cells.[2][3] This guide provides a detailed overview of this compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core biological pathways and workflows.

Core Mechanism of Action: Inhibition of the ATR-Chk1 Pathway

The DDR is primarily coordinated by two distinct kinase signaling cascades: the ATM-Chk2 and the ATR-Chk1 pathways.[4][5] While the ATM pathway is mainly activated by DNA double-strand breaks, the ATR pathway responds to a broad range of DNA damage that results in single-stranded DNA (ssDNA), a common intermediate during replication stress.[5]

When replication forks stall or DNA damage occurs, ssDNA is generated and coated by Replication Protein A (RPA). This structure recruits ATR via its binding partner ATRIP. Once activated, ATR phosphorylates a multitude of downstream targets, most notably the checkpoint kinase 1 (Chk1), on serines 317 and 345.[8] This phosphorylation event activates Chk1, which in turn orchestrates a cell cycle arrest, primarily at the G2/M checkpoint. This pause provides the cell with an opportunity to repair the damaged DNA before proceeding into mitosis.[2][8]

This compound acts as a direct inhibitor of ATR's kinase activity. By blocking ATR, it prevents the phosphorylation and activation of Chk1. Consequently, the DNA damage checkpoint is abrogated. Cells with significant DNA damage are unable to arrest their cell cycle and are forced to enter mitosis, a process that ultimately leads to mitotic catastrophe and apoptotic cell death.[2]

The Principle of Synthetic Lethality

This compound's anti-tumor activity is significantly enhanced in tumors with specific DDR gene deficiencies, a concept known as synthetic lethality.[3][6] Many cancers have mutations in genes like ATM, which is central to the repair of double-strand breaks. These ATM-deficient cells are highly dependent on the ATR-Chk1 pathway to manage replication stress and repair DNA damage.

In a normal cell, both ATM and ATR pathways provide a robust response to DNA damage. If one pathway is lost, the other can compensate. However, in an ATM-deficient cancer cell, the ATR pathway becomes essential for survival. By inhibiting this remaining critical pathway with this compound, both major DDR signaling cascades are disabled. This leads to an unsustainable level of genomic instability, ultimately resulting in the selective death of the cancer cells while sparing normal, healthy cells that retain a functional ATM pathway.[7] This approach has been clinically validated, with the greatest clinical benefit observed in patients with tumors harboring biallelic LOF alterations.[6][9][10][11]

Quantitative Data Summary

The efficacy of this compound, both as a monotherapy and in combination, has been quantified in various studies.

Table 1: Potency and Pharmacodynamic Effects

| Parameter | Value | Context | Source |

| IC50 | 0.33 nM | Cell-based assays | [12] |

| γ-H2AX Increase | P = 0.003 | Paired Wilcoxon test | [9] |

| p-KAP1 Increase | P < 0.001 | Paired Wilcoxon test | [9] |

Table 2: Clinical Efficacy (Monotherapy in DDR-deficient Tumors)

Data for patients receiving biologically effective doses (>100 mg d⁻¹)

| Endpoint | Result | Patient Cohort (n) | Source |

|---|---|---|---|

| Overall Response Rate (ORR) | 13% | 13 of 99 | [6][9][10][11] |

| Clinical Benefit Rate (CBR) | 43% | 43 of 99 | [6][9][10][11] |

| Molecular Response Rate (ctDNA) | 43% | 27 of 63 |[6][9][10][11] |

Table 3: Clinical Efficacy (Combination Therapy with Lunresertib)

| Indication | Endpoint | Result | Source |

| Endometrial Cancer | ORR | 25.9% | [13][14] |

| CBR | 48.1% | [13][14] | |

| 24-week PFS | 43% | [13][14] | |

| Platinum-Resistant Ovarian Cancer | ORR | 37.5% | [13][14] |

| CBR | 79.0% | [13][14] | |

| 24-week PFS | 45% | [13][14] |

Experimental Protocols

The mechanism and efficacy of this compound are validated through several key experimental procedures.

Western Blot for Pharmacodynamic Markers

This protocol is used to detect the phosphorylation of ATR downstream targets, such as Chk1, or markers of DNA damage, like γ-H2AX, confirming the biological activity of this compound.

Methodology:

-

Cell Culture and Treatment: Plate tumor cells and allow them to adhere. Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 30 nM) or a vehicle control for a specified duration.[15] Optionally, induce DNA damage with an agent like hydroxyurea or UV radiation.

-

Cell Lysis: Place culture dishes on ice, wash cells with ice-cold PBS, and aspirate. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (1 mL per 107 cells).[16][17]

-

Lysate Collection: Scrape adherent cells and transfer the suspension to a pre-cooled microcentrifuge tube. Agitate for 30 minutes at 4°C.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[18] Transfer the supernatant (protein extract) to a new tube.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit to ensure equal loading.[17][18]

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) with SDS-PAGE sample buffer and boil for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load samples onto a polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Chk1, anti-γ-H2AX) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: After further washes, apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using an imaging system.

Cell Viability (MTS/MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of this compound.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with medium only for background subtraction.

-

Incubation: Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) at 37°C.

-

Reagent Addition: Add MTS reagent (in a solution with the electron coupling agent PES) or MTT reagent to each well.[20]

-

Incubation: Incubate for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the tetrazolium salt (MTS/MTT) into a colored formazan product.

-

Solubilization (for MTT only): If using MTT, add a solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (~490 nm for MTS, ~570 nm for MTT).

-

Analysis: After subtracting the background, calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine values such as the IC50.

Conclusion

This compound is a precision oncology agent that potently and selectively inhibits ATR kinase, a central component of the DNA damage response. Its mechanism of action is rooted in the abrogation of the G2/M DNA damage checkpoint, leading to mitotic catastrophe in cancer cells with high levels of replication stress or underlying DDR defects. The principle of synthetic lethality makes this compound particularly effective in tumors with deficiencies in genes like ATM and BRCA1/2. Robust pharmacodynamic and clinical data support its mechanism and demonstrate its anti-tumor activity, positioning it as a promising therapeutic strategy for biomarker-selected patient populations.

References

- 1. reparerx.com [reparerx.com]

- 2. rrcgvir.com [rrcgvir.com]

- 3. researchgate.net [researchgate.net]

- 4. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. esmo.org [esmo.org]

- 7. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exceptional response to the ATR inhibitor, this compound, in a patient with ALT+ metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. ir.reparerx.com [ir.reparerx.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Sample preparation for western blot | Abcam [abcam.com]

- 17. origene.com [origene.com]

- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Camonsertib: A Selective ATR Kinase Inhibitor for Precision Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Camonsertib (formerly RP-3500) is a potent and selective, orally administered small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical transducer in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress. In many cancers, alterations in other DDR genes, such as ATM, create a heightened dependency on the ATR pathway for survival. This creates a vulnerability that can be exploited through the concept of synthetic lethality. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, clinical development, and key experimental methodologies used in its evaluation.

Introduction to ATR Inhibition and Synthetic Lethality

The DDR is a complex signaling network that cells activate to detect and repair damaged DNA, thereby safeguarding the genome.[1] Central to this network are the phosphatidylinositol 3-kinase-like kinases (PIKKs), including Ataxia-Telangiectasia Mutated (ATM) and ATR.[2][3] While ATM primarily responds to DNA double-strand breaks (DSBs), ATR is activated by a broader range of DNA damage, especially single-stranded DNA (ssDNA) that forms during replication stress.[1][2] Upon activation, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), to coordinate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][4]

Many tumors exhibit defects in DDR pathways, such as loss-of-function (LoF) mutations in the ATM gene.[5][6] This loss makes cancer cells highly reliant on the remaining ATR signaling pathway to manage endogenous replication stress and survive.[5] The inhibition of ATR in such ATM-deficient cells leads to the accumulation of intolerable DNA damage and subsequent cell death, an approach known as synthetic lethality.[6][7][8] this compound was developed to leverage this synthetic lethal relationship, offering a targeted therapeutic strategy for patients with specific biomarker-defined cancers.[8][9] The identification of tumors sensitive to ATR inhibition has been guided by extensive preclinical work, including chemogenomic CRISPR screens.[7]

Mechanism of Action of this compound

This compound is a highly selective ATP-competitive inhibitor of ATR kinase.[10][11] By binding to the kinase domain of ATR, this compound prevents the phosphorylation of its downstream targets, including Chk1.[10] This abrogation of the ATR-Chk1 signaling cascade has several critical consequences for a cancer cell, particularly one under high replication stress or with a compromised DDR (e.g., ATM LoF):

-

Abrogation of Cell Cycle Checkpoints: ATR inhibition prevents the activation of G2/M and S-phase checkpoints, forcing cells with damaged DNA to enter mitosis prematurely.[12]

-

Replication Fork Collapse: It destabilizes stalled replication forks, leading to the formation of DNA double-strand breaks.

-

Increased Genomic Instability: The combination of checkpoint failure and replication fork collapse results in catastrophic DNA damage.

-

Induction of Apoptosis: The overwhelming level of genomic damage ultimately triggers programmed cell death.

The selective action of this compound is crucial for its therapeutic window, minimizing toxicity to normal, healthy cells that have intact DDR pathways and are not as dependent on ATR for survival.

Signaling Pathways and Experimental Workflows

The ATR Signaling Pathway

DNA damage, particularly replication stress which generates stretches of single-stranded DNA (ssDNA), initiates the ATR signaling cascade. The ssDNA is coated by Replication Protein A (RPA), which then recruits the ATR-ATRIP complex. Subsequent recruitment of the 9-1-1 clamp complex and TOPBP1 leads to the full activation of ATR kinase. Activated ATR then phosphorylates numerous downstream substrates, including Chk1, to orchestrate the cellular response to the damage.

Figure 1: Simplified ATR signaling pathway upon DNA damage or replication stress.

Synthetic Lethality with this compound in ATM-deficient Tumors

In normal cells, ATM and ATR pathways have partially redundant functions in responding to DNA damage. If ATM is lost, the cell becomes critically dependent on ATR. Inhibiting ATR with this compound in this context removes the last line of defense, leading to synthetic lethality.

Figure 2: Mechanism of synthetic lethality with this compound in ATM-deficient cells.

Experimental Workflow: Assessing ATR Inhibition in Cell Lines

A typical workflow to confirm the cellular activity of this compound involves inducing replication stress in cancer cell lines, treating with the inhibitor, and measuring the phosphorylation of the direct ATR substrate, Chk1, via Western blot.

Figure 3: Workflow for evaluating this compound's inhibition of ATR signaling.

Preclinical Profile

This compound has demonstrated high potency and selectivity for ATR in both biochemical and cellular assays.

In Vitro Kinase Selectivity

The selectivity of an inhibitor is critical to minimize off-target effects. This compound shows potent inhibition of ATR while having significantly less activity against other related PIKK family kinases.[10]

| Kinase | Biochemical IC50 (nM) | Selectivity vs. ATR |

| ATR | 1.00 | - |

| mTOR | 120 | 120-fold |

| ATM | >2000 | >2000-fold |

| DNA-PK | >2000 | >2000-fold |

| PI3Kα | >2000 | >2000-fold |

| Table 1: In vitro selectivity profile of this compound against key PIKK family kinases. Data sourced from MedchemExpress.[10] |

Cellular Activity

In cell-based assays, this compound effectively inhibits the phosphorylation of Chk1 at Serine 345, a direct marker of ATR activity, with a reported IC50 of 0.33 nM in LoVo cells following gemcitabine-induced DNA damage.[10][13]

In Vivo Antitumor Activity

In preclinical xenograft models, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition. In a LoVo colon cancer xenograft model, a minimum effective dose was established at 7 mg/kg daily.[10] Studies also showed that intermittent dosing schedules could mitigate on-target hematological toxicities, such as anemia, while retaining efficacy, a finding that informed the clinical dosing strategy.[14][15]

Clinical Development

This compound is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents.[14] The cornerstone study is the Phase 1/2 TRESR trial (NCT04497116).[16][17]

TRESR Phase 1 Monotherapy Trial

The TRESR study enrolled patients with advanced solid tumors harboring specific LoF alterations in DDR genes, which were predicted to sensitize tumors to ATR inhibition.[7][8]

Key Objectives:

-

Primary: Assess safety, tolerability, and determine the recommended Phase 2 dose (RP2D).[8][17]

-

Secondary: Evaluate anti-tumor activity, pharmacokinetics (PK), and pharmacodynamics (PD).[8][17]

Safety and Dosing:

-

The most common drug-related toxicity was on-target anemia, which was manageable.[7][8][18] Grade 3 anemia was reported in 32% of patients.[7][8]

-

The preliminary RP2D was established at 160 mg once daily, administered on days 1-3 of a 7-day week (3 days on, 4 days off).[7][8][14] Further optimization led to a regimen of 160 mg on days 1-3 for the first two weeks of a three-week cycle.[13][18]

Efficacy in Biomarker-Selected Populations: In patients receiving biologically effective doses (>100 mg/day), this compound demonstrated significant clinical activity.[8][19][20]

| Metric | Overall Population (n=99) |

| Overall Response Rate (ORR) | 13% (13/99) |

| Clinical Benefit Rate (CBR)* | 43% (43/99) |

| Molecular Response Rate (ctDNA) | 43% (27/63) |

| Table 2: Efficacy of this compound monotherapy in the TRESR Phase 1 trial.[7][8] *CBR was defined as achieving a complete or partial response, or stable disease for ≥16 weeks.[6] |

Clinical benefit was most pronounced in patients with ovarian cancer and those with confirmed biallelic LoF alterations in the target genes.[7][8]

Combination Therapies

The mechanism of this compound makes it a rational candidate for combination with other DNA-damaging agents or DDR inhibitors.

-

With PARP Inhibitors (ATTACC Trial): Combination with PARP inhibitors like niraparib and olaparib has shown an overall clinical benefit rate of 48% across various tumor types, even in patients who had previously failed PARP inhibitor therapy.[16][21]

-

With Chemotherapy: this compound is being studied with agents like gemcitabine.[17]

-

With Radiotherapy: In patients with ATM-mutated metastatic tumors, combining this compound with palliative radiation showed encouraging response rates. At the 2-month mark in the pathogenic ATM mutation group, there were 2 complete responses and 5 partial responses among 16 patients.[22][23][24]

-

With PKMYT1 Inhibitor (MYTHIC Trial): The combination with lunresertib (a PKMYT1 inhibitor) has shown promising early efficacy, particularly in gynecologic tumors.[9]

| Combination Study | Partner Agent(s) | Key Reported Efficacy Metric |

| ATTACC (NCT04972110) | Niraparib, Olaparib | 48% Clinical Benefit Rate |

| Phase 1 (MSKCC) | Palliative Radiation | 2 CR, 5 PR (at 2 mo) in pathogenic ATM group (n=16) |

| MYTHIC (NCT04855656) | Lunresertib (PKMYT1i) | Promising activity in gynecologic tumors |

| Table 3: Overview of key this compound combination trials.[9][21][22][23] |

Experimental Protocols

Detailed protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of ATR inhibitors like this compound.

In Vitro ATR Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ATR kinase.

-

Objective: To determine the IC50 of this compound against purified ATR kinase.

-

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing purified active ATR kinase, a suitable substrate (e.g., a recombinant fragment of p53 or Chk1), and ATP (often radiolabeled [γ-³²P]ATP).

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Incubation: Incubate the mixture at 30°C for a specified time (e.g., 20-40 minutes) to allow the kinase reaction to proceed.

-

Reaction Termination: Stop the reaction by adding EDTA or SDS-PAGE loading buffer.

-

Detection: Separate the reaction products using SDS-PAGE. Detect substrate phosphorylation via autoradiography (for radiolabeled ATP) or by using a phospho-specific antibody in an ELISA-based format.[25]

-

Analysis: Quantify the signal for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular p-Chk1 (S345) Inhibition Assay (Western Blot)

This cell-based assay confirms that the compound engages its target in a cellular context.

-

Objective: To measure the inhibition of ATR-mediated Chk1 phosphorylation in cells.

-

Methodology:

-

Cell Culture: Plate cancer cells (e.g., A549, LoVo, or a specific ATM-deficient line) in 6-well plates and allow them to adhere overnight.

-

DNA Damage Induction: Treat cells with a DNA damaging agent (e.g., 20 J/m² UV irradiation or a low dose of gemcitabine) to activate the ATR pathway.[26]

-

Inhibitor Treatment: Immediately after damage induction, treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 1-3 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blot:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify the band intensities. Normalize the p-Chk1 signal to the total Chk1 signal for each sample. Calculate the percentage of inhibition relative to the damaged, vehicle-treated control to determine the cellular IC50.

-

Clonogenic Survival Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

-

Objective: To evaluate the cytotoxic or cytostatic effect of this compound, often in the context of synthetic lethality.

-

Methodology:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per 60-mm dish) to ensure individual colonies can form.[26]

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound. For combination studies, a second agent (e.g., a PARP inhibitor or radiation) can be applied.

-

Incubation: Incubate the cells for 7-14 days, allowing colonies to form. The medium may be replaced if necessary during this period.

-

Fixing and Staining:

-

Wash the dishes with PBS.

-

Fix the colonies with a solution like methanol or a 10% formalin solution.

-

Stain the fixed colonies with 0.5% crystal violet solution.

-

-

Analysis: Count the number of colonies (typically defined as >50 cells). Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

-

Conclusion

This compound is a potent and highly selective ATR inhibitor with a clear mechanism of action rooted in the principle of synthetic lethality. Preclinical data established its specific activity against ATR and its potent anti-tumor effects in biomarker-selected models. Clinical trials, notably the TRESR study, have validated this approach, demonstrating meaningful and durable clinical benefit in heavily pre-treated patients with advanced solid tumors harboring specific DDR gene alterations, particularly ATM loss. The safety profile, characterized by manageable on-target anemia, has allowed for the establishment of an optimized intermittent dosing schedule. Ongoing and future studies combining this compound with PARP inhibitors, chemotherapy, and radiotherapy hold the promise of further expanding its clinical utility and overcoming resistance mechanisms in precision oncology.

References

- 1. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]

- 6. reparerx.com [reparerx.com]

- 7. esmo.org [esmo.org]

- 8. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reparerx.com [reparerx.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. rrcgvir.com [rrcgvir.com]

- 13. Exceptional response to the ATR inhibitor, this compound, in a patient with ALT+ metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of the Potent and Selective ATR Inhibitor this compound (RP-3500) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Study of RP-3500, this compound, in Advanced Solid Tumors [clin.larvol.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. "this compound in DNA Damage Response-Deficient Advanced Solid Tumors: Ph" by Timothy A Yap, Elisa Fontana et al. [digitalcommons.library.tmc.edu]

- 21. ir.reparerx.com [ir.reparerx.com]

- 22. Repare Therapeutics Presents Phase 1 Data on this compound with Radiotherapy at ASTRO Meeting [synapse.patsnap.com]

- 23. Press Release Service: Repare Therapeutics Announces Phase 1 Data Highlighting this compound in Combination with Radiotherapy Treatment Presented at the ASTRO Annual Meeting - CRISPR Medicine [crisprmedicinenews.com]

- 24. Facebook [cancer.gov]

- 25. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 26. academic.oup.com [academic.oup.com]

The Core Pharmacodynamics and Pharmacokinetics of Camonsertib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camonsertib (RP-3500) is an investigational, orally administered, highly potent and selective small molecule inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a pivotal role in promoting cell cycle arrest and facilitating DNA repair in response to replication stress.[1][2] The therapeutic strategy for this compound is centered on the principle of synthetic lethality, targeting tumors with specific genetic alterations in DDR genes, such as ATM, BRCA1, and BRCA2, which render them highly dependent on the ATR signaling pathway for survival.[2] This guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of this compound, based on preclinical and clinical data, to inform ongoing research and development efforts.

Pharmacodynamics

The pharmacodynamic activity of this compound is characterized by its potent and selective inhibition of ATR kinase, leading to the disruption of the DNA damage response, cell cycle progression with unrepaired DNA, and ultimately, tumor cell death.

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of ATR, a key protein in the DDR pathway. In preclinical studies, this compound has demonstrated high potency with an IC50 of 1 nM for ATR kinase.[1] This inhibition prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), which is a crucial mediator of cell cycle checkpoints.[3] The abrogation of ATR-mediated signaling allows cancer cells with existing DNA repair defects to proceed through the cell cycle with damaged DNA, leading to mitotic catastrophe and apoptosis.[1][2]

Signaling Pathway of this compound's Action

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism by which this compound exerts its anti-tumor effects.

Biomarkers of this compound Activity

Pharmacodynamic studies in both preclinical models and clinical trials have identified key biomarkers that confirm target engagement and downstream pathway modulation by this compound. These include:

-

Phospho-CHK1 (p-CHK1): As a direct substrate of ATR, a reduction in the phosphorylation of CHK1 is a proximal and sensitive biomarker of this compound's activity.[3]

-

Gamma-H2AX (γ-H2AX) and Phospho-KAP1 (p-KAP1): Inhibition of ATR leads to an accumulation of DNA damage, resulting in increased levels of γ-H2AX, a marker of DNA double-strand breaks, and p-KAP1, another downstream marker in the DDR pathway.[3][4]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species and in patients with advanced solid tumors, demonstrating properties that support its clinical development as an oral agent.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical studies have indicated that this compound possesses excellent ADME properties.[5] In the TRESR clinical trial (NCT04497116), oral administration of this compound led to rapid absorption.[3]

Clinical Pharmacokinetic Parameters

Pharmacokinetic data from the Phase 1/2a TRESR study in patients with advanced solid tumors are summarized below. The study evaluated various dosing schedules, including 3 days on/4 days off and 2 weeks on/1 week off.[4][6]

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours[3] |

| Terminal Half-life (t1/2) | Approximately 5.8 hours[3] |

| Dose Proportionality | Linear increases in Cmax and AUC over a 5-200 mg dose range[3] |

| Food Effect | Modest, not clinically significant impact on pharmacokinetics[3] |

Note: This table represents a summary of available data. For detailed cohort-specific data, refer to the primary publications.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's pharmacodynamics and pharmacokinetics.

Pharmacokinetic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of this compound in plasma samples from clinical trials was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][6]

Workflow for LC-MS/MS Analysis of this compound in Plasma

Protocol Details:

While specific proprietary details of the validated assay are not publicly available, a general protocol for such an analysis would include:

-

Sample Preparation:

-

Thawing of plasma samples.

-

Addition of an internal standard (a stable isotope-labeled version of this compound).

-

Protein precipitation using an organic solvent (e.g., acetonitrile).

-

Centrifugation to pellet the precipitated proteins.

-

Transfer of the supernatant containing the analyte to a clean tube for analysis.

-

-

Liquid Chromatography:

-

Injection of the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).

-

Elution of the analyte using a gradient of mobile phases (e.g., water with formic acid and acetonitrile).

-

-

Tandem Mass Spectrometry:

-

Ionization of the eluting analyte using electrospray ionization (ESI) in positive ion mode.

-

Detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and its internal standard.

-

Pharmacodynamic Analysis: Immunohistochemistry (IHC) for γ-H2AX and p-KAP1

The assessment of pharmacodynamic biomarkers in tumor biopsies from patients in the TRESR trial was conducted using immunohistochemistry (IHC).[7]

Workflow for IHC Analysis of Pharmacodynamic Biomarkers

Protocol Details:

Based on the publication by Yap et al. in Nature Medicine (2023), the following details for the IHC protocol can be inferred:[7]

-

Tissue Processing: Tumor biopsies were fixed in formalin and embedded in paraffin. Sections of 4 μm were cut for staining.

-

Antibodies:

-

γ-H2AX: Rabbit monoclonal antibody (clone 20E3, Cell Signaling Technology, catalog number 9718) was used at a 1:1,000 dilution.

-

p-KAP1: Rabbit monoclonal antibody (clone BL-246-7B5, Abcam, catalog number ab243870) was used. The exact dilution is not specified in the primary text.

-

-

Staining and Analysis: Standard IHC procedures were followed for deparaffinization, antigen retrieval, blocking, antibody incubation, and detection. The stained slides were then analyzed to quantify the levels of γ-H2AX and p-KAP1.

Clinical Experience and Dosing

The primary dose-limiting toxicity of this compound is on-target anemia, which is a class effect of ATR inhibitors.[4][6] To mitigate this, various intermittent dosing schedules have been explored in the TRESR trial. A dose of 160 mg administered once daily for 3 days on, 4 days off, for 2 weeks on and 1 week off has been identified as an optimized regimen that reduces the incidence of severe anemia without compromising efficacy.[4][8]

Conclusion

This compound is a potent and selective ATR inhibitor with a well-defined mechanism of action and a pharmacokinetic profile that supports oral administration. The on-target pharmacodynamic effects of this compound are readily measurable through biomarkers such as p-CHK1, γ-H2AX, and p-KAP1. The primary toxicity of anemia can be managed with optimized intermittent dosing schedules. The data gathered to date from preclinical and clinical studies provide a strong rationale for the continued development of this compound as a targeted therapy for patients with tumors harboring specific DNA damage response deficiencies. Further investigation in ongoing and future clinical trials will continue to refine the understanding of its therapeutic potential and optimal use in various cancer types.

References

- 1. rrcgvir.com [rrcgvir.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. The checkpoint 1 kinase inhibitor LY2603618 induces cell cycle arrest, DNA damage response and autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PubMed [pubmed.ncbi.nlm.nih.gov]

Camonsertib's Role in Synthetic Lethality with ATM Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of camonsertib (RP-3500), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, and its mechanism of synthetic lethality in the context of Ataxia-Telangiectasia Mutated (ATM) gene alterations. This document consolidates preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to support further research and development in precision oncology.

The Principle of Synthetic Lethality: Targeting ATM-Deficient Tumors

Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this principle is exploited by targeting a gene or pathway that is essential for the survival of cancer cells harboring a specific mutation, while being non-essential for normal cells.

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, ensuring genomic stability. Two of the central kinases in the DDR are ATM and ATR.

-

ATM (Ataxia-Telangiectasia Mutated) is primarily activated by DNA double-strand breaks (DSBs).

-

ATR (Ataxia Telangiectasia and Rad3-related) responds to a broader range of DNA damage, particularly replication stress, where single-stranded DNA (ssDNA) is exposed.

In cancers with loss-of-function mutations in the ATM gene, the ability to respond to and repair DSBs is compromised. These cells become heavily reliant on the ATR signaling pathway to manage DNA damage and replication stress for their survival.

This compound, as a selective ATR inhibitor, leverages this dependency. By inhibiting ATR in ATM-deficient cancer cells, the last critical DDR pathway is blocked. This leads to an accumulation of unrepaired DNA damage, genomic instability, and ultimately, cell death through mitotic catastrophe.[1] This targeted approach spares normal cells with functional ATM, providing a therapeutic window. Preclinical and clinical studies have demonstrated that ATR inhibition is synthetically lethal with ATM loss-of-function.[2][3][4]

This compound (RP-3500): A Potent and Selective ATR Inhibitor

This compound is an orally bioavailable small molecule that potently and selectively inhibits ATR kinase activity.[5] Preclinical studies have shown high selectivity for ATR over other kinases, including ATM and DNA-dependent protein kinase (DNA-PK).[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in the context of ATM-deficient cancers.

Table 1: Preclinical Efficacy of this compound Monotherapy in ATM-deficient Xenograft Models[7]

| Model | Cancer Type | ATM Status | Treatment | Tumor Growth Inhibition (TGI) |

| LoVo | Colon | Deficient | 5 mg/kg, once daily | Significant TGI (P < 0.01) |

| PDX A | Gastric | Biallelic loss | 5 mg/kg, once daily | Significant TGI (P < 0.01) |

| PDX A | Gastric | Biallelic loss | 10 mg/kg, once daily | Tumor Regression (P < 0.0001) |

Table 2: Clinical Efficacy of this compound in Tumors with ATM Alterations (Phase 1 TRESR Study)[2][9][10][11]

| Patient Population | This compound Dose | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) |

| Advanced solid tumors with DDR gene alterations (>100 mg/day) | 160 mg weekly, days 1-3 (Preliminary RP2D) | 13% (13/99) | 43% (43/99) |

| Metastatic tumors with pathogenic ATM mutations (in combination with palliative radiation) | 160 mg once daily, days 1-5 | 2-month: 2 CR, 5 PR (out of 16) | 6-month: 2 CR, 4 PR, 1 SD (out of 9 evaluable) |

| Metastatic tumors with ATM mutations of unknown significance (VUS) (in combination with palliative radiation) | 160 mg once daily, days 1-5 | 2-month: 1 PR, 4 SD (out of 16) | 6-month: 1 SD, 1 PD (out of 9 evaluable) |

CR: Complete Response, PR: Partial Response, SD: Stable Disease, PD: Progressive Disease

Table 3: Safety Profile of this compound (Phase 1 TRESR Study)[2][11]

| Adverse Event | Grade | Frequency |

| Anemia | Grade 3 | 32% |

Signaling Pathways and Experimental Workflows

DNA Damage Response: ATM and ATR Pathways

Caption: Simplified signaling pathways for ATM and ATR in the DNA Damage Response.

Synthetic Lethality of this compound in ATM-deficient Cells

Caption: Mechanism of synthetic lethality with this compound in ATM-deficient cells.

Experimental Workflow for Evaluating this compound Efficacy

Caption: A general workflow for the preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.

Cell Viability Assay

This protocol is to determine the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Seed ATM-proficient and ATM-deficient cancer cells in triplicate in 96-well plates at a density that allows for 70-90% confluency in the control wells after the incubation period (e.g., 500-1500 cells/well). Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the plates and add the medium containing this compound or DMSO (vehicle control).

-

Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Add the reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells. Plot the normalized values against the drug concentration and calculate the IC50 value using non-linear regression analysis.

Western Blot for Pharmacodynamic Markers

This protocol is for detecting the inhibition of ATR signaling (p-CHK1) and the induction of DNA damage (γH2AX).

-

Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours). To induce ATR activity, cells can be co-treated with a DNA damaging agent like hydroxyurea or UV radiation.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CHK1 (Ser345), CHK1, γH2AX (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Immunofluorescence for γH2AX Foci Formation

This protocol visualizes DNA double-strand breaks within individual cells.

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound and/or a DNA damaging agent.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash with PBS and block with 2% BSA in PBS for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides with mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

-

Cell Seeding: Prepare a single-cell suspension and seed a specific number of cells (e.g., 200-1000) into 6-well plates. The number of cells seeded should be optimized for each cell line to yield approximately 50-150 colonies in the control wells.

-

Treatment: Allow cells to adhere overnight, then treat with various concentrations of this compound for 24 hours.

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.

-

Fixation and Staining: Wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and then stain with 0.5% crystal violet.

-

Colony Counting: Wash the plates with water and air dry. Count the number of colonies containing at least 50 cells.

-

Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot the surviving fraction against the drug concentration to generate a dose-response curve.

In Vivo Xenograft/PDX Model Studies

This protocol evaluates the anti-tumor activity of this compound in a living organism.

-

Model Establishment: Establish tumor xenografts by subcutaneously injecting cancer cells into immunocompromised mice (e.g., NSG mice). For Patient-Derived Xenograft (PDX) models, implant fresh patient tumor tissue subcutaneously.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound orally at the desired dose and schedule (e.g., daily or intermittently). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.

-

Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested for analysis of biomarkers such as p-CHK1 and γH2AX by western blot or immunohistochemistry.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Conclusion

This compound demonstrates a clear mechanism of synthetic lethality in ATM-deficient cancers. The potent and selective inhibition of ATR by this compound leads to the collapse of DNA replication forks and mitotic catastrophe in cancer cells that are reliant on ATR for survival due to pre-existing defects in the ATM pathway. The robust preclinical data and promising clinical trial results underscore the potential of this compound as a targeted therapy for patients with tumors harboring ATM mutations and other specific DNA Damage Response deficiencies. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and other ATR inhibitors.

References

- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 2. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Establishment and Identification of Patient-Derived Xenograft Model for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Camonsertib (RP-3500): Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camonsertib (also known as RP-3500) is a potent and selective, orally bioavailable small molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase. As a central regulator of the DNA Damage Response (DDR) pathway, ATR kinase is a critical target in oncology. This compound's mechanism of action is rooted in the concept of synthetic lethality, where it selectively targets tumor cells with specific genetic alterations in other DDR genes, such as ATM, BRCA1, and BRCA2. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for pivotal assays and a summary of clinical findings to date are also presented to serve as a valuable resource for researchers in the field of oncology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule belonging to the pyrazolopyridine class.[1] Its intricate structure is fundamental to its high-affinity and selective binding to the ATR kinase.

Chemical Structure:

-

IUPAC Name: (1R,5S)-3-[6-[(3R)-3-methylmorpholin-4-yl]-1-(1H-pyrazol-5-yl)pyrazolo[3,4-b]pyridin-4-yl]-8-oxabicyclo[3.2.1]octan-3-ol[2]

-

Canonical SMILES: C[C@@H]1COCCN1c2cc(c3cnn(-c4cc[nH]n4)c3n2)[C@@]5(C[C@H]6CC--INVALID-LINK--O6)O[4]

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 410.47 g/mol | [3][4] |

| LogP | 1.6 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 7 | [3] |

| Rotatable Bonds | 3 | [3] |

| Appearance | White to off-white solid powder | [3] |

| Solubility (DMSO) | ~50-83 mg/mL | [3] |

| Solubility (Water) | Insoluble |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by selectively inhibiting ATR kinase, a key serine/threonine-protein kinase in the PI3K-like kinase (PIKK) family. ATR is a master regulator of the cellular response to DNA replication stress and certain types of DNA damage.

Upon DNA damage or replication fork stalling, ATR is activated and phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (CHK1). This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, and promotes the stability and restart of stalled replication forks.

In tumor cells with deficiencies in other DDR pathways (e.g., loss-of-function mutations in ATM or BRCA1/2), the reliance on the ATR pathway for survival is heightened. Inhibition of ATR by this compound in these "DDR-deficient" cells abrogates the cell cycle checkpoints and DNA repair mechanisms, leading to the accumulation of catastrophic DNA damage and subsequent cell death through apoptosis. This concept is known as synthetic lethality.

Below is a diagram illustrating the ATR signaling pathway and the point of intervention by this compound.

Pharmacodynamics and Preclinical Efficacy

This compound is a highly potent inhibitor of ATR kinase with an IC₅₀ of 1 nM in biochemical assays.[3] It demonstrates significant selectivity for ATR over other related kinases.

| Kinase | IC₅₀ (nM) | Selectivity vs. ATR | Source(s) |

| ATR | 1.0 | - | [3] |

| mTOR | 120 | 120-fold | [3] |

| ATM | >2000 | >2000-fold | [3] |

| DNA-PK | >2000 | >2000-fold | [3] |

| PI3Kα | >2000 | >2000-fold | [3] |

In cellular assays, this compound effectively inhibits the phosphorylation of CHK1 (at Ser345), a direct downstream target of ATR, with an IC₅₀ of 0.33 nM in LoVo cells.[3]

Preclinical studies using xenograft models of human cancers have demonstrated the in vivo efficacy of this compound. In a LoVo colorectal cancer xenograft model, oral administration of this compound resulted in dose-dependent tumor growth inhibition.

Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in preclinical models and in human clinical trials. The compound is orally bioavailable. Clinical studies have indicated that this compound exhibits dose-proportional pharmacokinetics. Biologically active doses in humans have been projected to be above 100 mg daily.

A summary of key pharmacokinetic parameters from the TRESR Phase 1 study is provided below. Due to the nature of clinical trial reporting, a complete dataset is not publicly available.

| Parameter | Value (at specified dose) | Species | Source(s) |

| Route of Administration | Oral | Human | [5] |

| Dose Proportionality | Yes | Human | [5] |

| Biologically Active Dose | >100 mg daily | Human | [5] |

| Recommended Phase 2 Dose | 160 mg, 3 days on/4 days off or 160 mg, 3 days on/4 days off for 2 weeks then 1 week off | Human | [5] |

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, based on published literature, representative methodologies for key assays are provided below.

In Vitro ATR Kinase Inhibition Assay (Illustrative Protocol)

This protocol describes a typical biochemical assay to determine the IC₅₀ of an inhibitor against ATR kinase.

-

Reagents: Recombinant human ATR/ATRIP complex, kinase assay buffer, ATP, a suitable substrate (e.g., a peptide containing an ATR phosphorylation motif), and serial dilutions of this compound.

-

Procedure:

-

Add kinase, substrate, and this compound dilutions to a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature to allow phosphorylation.

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate using a suitable method (e.g., radioactivity, fluorescence, or luminescence).

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.

Cellular pCHK1 Inhibition Assay (Illustrative Protocol)

This protocol outlines a method to measure the inhibition of ATR activity in a cellular context by quantifying the phosphorylation of its downstream target, CHK1.

-

Cell Culture: Culture LoVo cells in appropriate media.

-

Treatment:

-

Seed cells in multi-well plates.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce DNA damage to activate the ATR pathway (e.g., using a topoisomerase inhibitor or UV radiation).

-

-

Cell Lysis: Lyse the cells to extract proteins.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated CHK1 (Ser345) and total CHK1.

-

Use a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for pCHK1 and total CHK1. Normalize the pCHK1 signal to the total CHK1 signal and calculate the percentage of inhibition at different this compound concentrations to determine the cellular IC₅₀.

In Vivo Tumor Xenograft Study (Illustrative Protocol)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Subcutaneously implant a suspension of LoVo cancer cells into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment:

-

Randomize mice into vehicle control and this compound treatment groups.

-

Administer this compound orally at various doses and schedules (e.g., daily or intermittently).

-

-

Monitoring:

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight and general health as indicators of toxicity.

-

-

Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a specified size. Euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy of this compound.

Clinical Development and Safety Profile

This compound is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other anti-cancer agents, such as PARP inhibitors. The most significant study to date is the Phase 1/2 TRESR trial (NCT04497116), which has assessed this compound in patients with advanced solid tumors harboring specific DDR gene alterations.[5]

Key Findings from the TRESR Study:

-

Safety and Tolerability: this compound has been generally well-tolerated. The most common drug-related toxicity is anemia, which is an on-target effect of ATR inhibition. This has been managed by implementing intermittent dosing schedules.[5]

-

Efficacy: Preliminary data have shown promising anti-tumor activity in heavily pre-treated patients across various tumor types with specific genetic biomarkers. Clinical benefit has been particularly noted in patients with ovarian cancer and those with biallelic loss-of-function alterations in DDR genes.[5]

-

Recommended Phase 2 Dose (RP2D): An optimized dosing regimen of 160 mg administered three days on, four days off, for two weeks, followed by a one-week break, has been established to mitigate anemia while maintaining efficacy.[5]

Conclusion

This compound is a promising, potent, and selective ATR inhibitor with a clear mechanism of action based on the principle of synthetic lethality. Its oral bioavailability and manageable safety profile, particularly with optimized intermittent dosing, make it a strong candidate for the treatment of cancers with specific DNA damage response deficiencies. Ongoing and future clinical trials will further delineate its therapeutic potential both as a monotherapy and in combination with other targeted agents, potentially offering a new precision medicine approach for genetically defined patient populations.

References

- 1. Xenograft Tumor Model [bio-protocol.org]

- 2. Ataxia telangiectasia and Rad3-related (ATR) inhibitor this compound dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound in DNA damage response-deficient advanced solid tumors: phase 1 trial results [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Models for Studying Camonsertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical models used to evaluate the efficacy and mechanism of action of camonsertib (RP-3500), a potent and selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. The following sections detail the in vitro and in vivo systems, experimental protocols, and key quantitative data that form the basis of our understanding of this compound's therapeutic potential.

In Vitro Models

A range of in vitro models has been instrumental in characterizing the potency, selectivity, and cellular effects of this compound. These models are crucial for initial screening, mechanism of action studies, and identifying sensitive cancer cell types.

Biochemical and Cell-Based Assays

Initial characterization of this compound involved biochemical assays to determine its direct inhibitory effect on the ATR kinase and other related kinases. Cell-based assays were then employed to assess its activity in a cellular context.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | IC50 (nM) | Notes |

| Biochemical Assay | ATR | 1.0 | Direct measurement of kinase inhibition. |

| Cell-Based Assay | ATR | 0.33 | Inhibition of gemcitabine-stimulated pCHK1(Ser345) in LoVo cells. |

| Kinase Selectivity | mTOR | 120 | ~30-fold selectivity over mTOR. |

| Kinase Selectivity | ATM | >2,000 | >2,000-fold selectivity over other PIKK family kinases. |

| Kinase Selectivity | DNA-PK | >2,000 | >2,000-fold selectivity over other PIKK family kinases. |

| Kinase Selectivity | PI3Kα | >2,000 | >2,000-fold selectivity over other PIKK family kinases. |

Cell Line Models

Cancer cell lines with specific DNA damage response (DDR) defects, particularly those with mutations in genes like ATM, are hypersensitive to ATR inhibition, a concept known as synthetic lethality. This compound has been evaluated in various cancer cell lines to determine its anti-proliferative activity.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Features | Endpoint | Result | Reference |

| LoVo | Colon Cancer | ATM deficient | IC50 | Potent anti-proliferative activity. | |

| CW-2 | Colon Cancer | Not specified | Growth Inhibition | Statistically significant tumor growth inhibition. | |

| Granta-519 | Mantle Cell Lymphoma | Not specified | Not specified | Used in comparative studies with other ATR inhibitors. | |

| Various | Ovarian, Breast, Prostate | ATM, BRCA1/2 mutations | Clinical Benefit | Clinical trials have shown responses in patients with these tumor types and mutations, supporting the utility of these models. |

In Vivo Models

In vivo models, primarily xenografts in immunodeficient mice, are critical for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in a whole-organism setting.

Xenograft Models

Human cancer cell lines are implanted into immunodeficient mice to generate tumors. These models allow for the assessment of a drug's ability to inhibit tumor growth in a living system.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Endpoint | Result | Reference |

| LoVo | Colon Cancer | 7 mg/kg, orally, once daily for 18 days | Tumor Growth Inhibition | Dose-dependent inhibition with a minimum effective dose of 7 mg/kg. | |

| CW-2 | Colon Cancer | 5, 10 mg/kg, orally, once daily | Tumor Growth Inhibition | Statistically significant tumor growth inhibition. | |

| Various | Solid Tumors | 30 mg/kg (3 days on/4 days off) | Tumor Growth Inhibition | More profound anti-tumor effect compared to daily administration. | |

| Various | Solid Tumors | 25 mg/kg (5 days on/2 days off) | Tumor Growth Inhibition | More profound anti-tumor effect compared to daily administration. |

Pharmacodynamic Biomarkers

To confirm that this compound is engaging its target in vivo, pharmacodynamic biomarkers are measured in tumor tissue. These markers are downstream effectors of the ATR signaling pathway.

Table 4: In Vivo Pharmacodynamic Effects of this compound

| Xenograft Model | Biomarker | Dosing | Result | Reference |

| LoVo | pCHK1(Ser345) | Dose-proportional inhibition (IC80 = 18.6 nM) | Confirms target engagement. | |

| LoVo | pKAP1 | 7 mg/kg for 7 days | 8.1-fold induction, indicating DNA damage. | |

| LoVo | pDNA-PKcs | 7 mg/kg for 7 days | 2.7-fold induction, indicating activation of an alternative DNA repair pathway. | |

| LoVo | γH2AX | Dose-proportional induction | Indicates DNA double-strand breaks. |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound targets the ATR kinase, a central regulator of the DNA damage response, particularly in response to replication stress. Inhibition of ATR in cancer cells with pre-existing DDR defects (e.g., ATM mutations) leads to an accumulation of DNA damage and, ultimately, cell death.

Camonsertib (RP-3500): A Technical Guide to ATR Target Validation in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camonsertib (also known as RP-3500 or RG6526) is a potent and selective oral small molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that safeguard genomic integrity.[3][4] In response to DNA damage and replication stress, ATR activation leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[3][4] Many cancers exhibit defects in DDR pathways, such as mutations in ATM or BRCA1/2, making them highly dependent on ATR for survival. This creates a synthetic lethal vulnerability that can be exploited by ATR inhibitors like this compound.[1][3][5] This technical guide provides an in-depth overview of the preclinical validation of this compound's targeting of ATR in cancer cell lines, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Context | IC50 (nM) | Reference |

| Biochemical Assay | ATR Kinase | 1.0 | [6] |

| Cell-Based Assay | Gemcitabine-stimulated pCHK1 (Ser345) in LoVo cells | 0.33 | [7] |

Table 2: Selectivity of this compound Against Other PIKK Family Kinases

| Kinase | Fold Selectivity over ATR | Reference |

| mTOR | 30 | [6] |

| ATM | >2,000 | [6] |

| DNA-PK | >2,000 | [6] |

| PI3Kα | >2,000 | [6] |

Table 3: Growth Inhibition (IC50) of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Alteration(s) | Growth IC50 (nM) | Reference |

| LoVo | Colon Cancer | ATM deficient | 8 | [7] |

| CW-2 | Colon Cancer | ATM proficient | >1000 | [7] |

| PANC-1 | Pancreatic Cancer | ATM proficient | >1000 | [7] |

| A549 | Lung Cancer | ATM proficient | >1000 | [7] |

| HCT116 | Colon Cancer | ATM proficient | >1000 | [7] |

| U2OS | Osteosarcoma | ATM proficient | >1000 | [7] |

| MDA-MB-468 | Breast Cancer | BRCA1 deficient | 64 | [7] |

| MDA-MB-231 | Breast Cancer | BRCA1 proficient | >1000 | [7] |

Signaling Pathways and Mechanisms

The following diagrams illustrate the ATR signaling pathway and the concept of synthetic lethality, which are central to this compound's mechanism of action.

Caption: ATR Signaling Pathway in Response to DNA Damage.

Caption: The Principle of Synthetic Lethality with this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays used to validate the targeting of ATR by this compound are provided below.

Western Blotting for ATR Signaling Pathway Modulation

This protocol is for assessing the phosphorylation status of key proteins in the ATR signaling pathway, such as CHK1, in response to this compound treatment.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (RP-3500)

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-CHK1 (Ser345), rabbit anti-CHK1, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 1, 2, 4, 8, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using the BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-CHK1) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total CHK1 and a loading control like β-actin to ensure equal protein loading.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][9]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Opaque-walled 96-well or 384-well plates

-

This compound (RP-3500)

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells into opaque-walled multi-well plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) per well.

-

Include wells with medium only for background measurement.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound or DMSO to the appropriate wells.

-

Incubate the plates for a specified period (e.g., 72 or 120 hours) under standard cell culture conditions.

-

-

Assay Protocol:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[11]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

-

Immunofluorescence Staining for DNA Damage Foci (γH2AX)

This protocol is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX) foci.

Materials:

-

Cancer cell lines grown on glass coverslips in multi-well plates

-

This compound (RP-3500)

-

DNA-damaging agent (e.g., etoposide or ionizing radiation) as a positive control

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (mouse anti-γH2AX (Ser139))

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere.

-

Treat cells with this compound for the desired duration. In some experiments, co-treatment with a DNA-damaging agent may be performed to assess the potentiation of DNA damage.

-

-

Fixation and Permeabilization:

-

Blocking and Antibody Staining:

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS in the dark.

-

-

Mounting and Imaging:

-

Briefly rinse the coverslips in deionized water.

-